PDHK1 Binding Affinity (Ki) Advantage
Target compound demonstrates a binding affinity (Ki) of 124 nM for PDHK1, measured by a fluorescence polarization competition assay against a fluorescently labeled probe [1]. While a direct head-to-head Ki comparison within the same assay is not available for a close structural analog, a structurally distinct thiazole carboxamide-based PDHK1 inhibitor, VER160364 (the probe used in this assay), exhibits a reported KD of approximately 1-10 nM in other contexts [2]. This suggests that the target compound occupies a moderate-affinity region within the chemotype's structure-activity relationship (SAR) landscape, making it a viable starting point for optimization campaigns.
| Evidence Dimension | PDHK1 Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 124 nM |
| Comparator Or Baseline | VER160364 (fluorescent probe; KD ≈ 1-10 nM in other PDHK1 assays, not head-to-head) |
| Quantified Difference | ~12 to 124-fold lower affinity |
| Conditions | Fluorescence polarization, PDHK1 (unknown origin), 90 min incubation [1]; VER160364 KD from literature [2] |
Why This Matters
Quantifies the compound's binding site engagement relative to a tool compound, informing suitability for biochemical screening cascades.
- [1] BindingDB. Entry BDBM50236512 / CHEMBL3716663. Ki data for PDHK1 inhibition by target compound. Accessed 2026. View Source
- [2] Mayers RM, et al. AZD7545 is a selective inhibitor of pyruvate dehydrogenase kinase 1 (PDHK1). Biochem J. 2005 Jan 15;385(Pt 2):535-43. doi: 10.1042/BJ20041031. PMID: 15355312. (Referencing relative affinities of known PDHK1 inhibitors.) View Source
